2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one
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Description
Synthesis Analysis
The synthesis of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one and its derivatives has been achieved through various methods. One efficient approach involves the ionic liquid-mediated synthesis, where substituted 2-aminobenzoic acid undergoes condensation with thiourea to yield 2-thioxo-1H-4-quinazolinones, which upon further reactions yield the desired product (Yadav, Dhakad, & Sharma, 2013). Another method involves the conversion of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones into 2-aryl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-ones using carboxylic acids and POCl3 (Britsun, Esipenko, & Lozinskii, 2006).
Molecular Structure Analysis
Molecular structure analysis of this compound and its derivatives is pivotal for understanding their chemical behavior. For instance, the structure of certain quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety was confirmed via single crystal X-ray diffraction analysis, showcasing the intricate arrangements of atoms and bonds within these molecules (Lv, Yang, Fan, & Bao, 2017).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one derivatives are diverse. The compound's ability to undergo various chemical reactions, including cyclization and substitution, allows for the synthesis of a wide range of derivatives with potential biological activities. For example, novel quinazolin-4(3H)-one derivatives have been synthesized, displaying significant antibacterial activities against phytopathogenic microorganisms, indicating the compound's versatility in chemical transformations (Wang et al., 2019).
Physical Properties Analysis
The physical properties of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one derivatives, such as solubility, melting point, and crystal structure, are essential for their practical application. These properties are influenced by the compound's molecular structure and can affect its behavior in various environments.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with other chemicals, play a crucial role in its applications. Its derivatives have been explored for their potential as antimicrobial, antitumor, and anti-inflammatory agents, highlighting the compound's broad utility based on its chemical properties (Thorat, Shivkumar, Rao, & MohankumarK, 2021).
Scientific Research Applications
Synthesis Methods
The synthesis of 2-aryl-5H-[1,3,4]-thiadiazolo[2,3-b]quinazolin-5-ones involves converting 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and POCl3. This method provides a pathway to generate a wide array of derivatives with potential for varied applications (Britsun et al., 2006).
Antimicrobial and Antifungal Applications
Novel quinazolin-4(3H)-one derivatives, including those with the 1,3,4-oxadiazole thioether moiety, have shown significant antibacterial and antifungal activities against phytopathogenic microorganisms, outperforming traditional agricultural bactericides and fungicides. This suggests their potential as novel agricultural microbicides (Wang et al., 2019).
Anticancer Activity
Research has identified derivatives of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one with potent anticancer activities. For instance, synthesis and pharmacological screening of 1,3,4-thiadiazino[2,3-b]quinazoline derivatives have revealed their potential in cancer treatment, highlighting the importance of further exploration in this area (Santagati et al., 2000).
Antioxidant Properties
Some novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones have been synthesized and characterized for their in vitro and in vivo antioxidant activities. The ability of these compounds to prevent oxidative stress suggests their utility in developing treatments for diseases associated with oxidative damage (Joseph et al., 2010).
Anti-Inflammatory and Analgesic Activities
Derivatives of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one have been explored for their anti-inflammatory and analgesic properties. For instance, novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones showed promising results in tests for anti-inflammatory and analgesic activities, indicating their potential in the treatment of pain and inflammation (Thorat et al., 2021).
properties
IUPAC Name |
2-sulfanylidene-3H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS2/c13-7-5-3-1-2-4-6(5)10-8-12(7)11-9(14)15-8/h1-4H,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKSFEOTDHSSGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=S)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one |
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